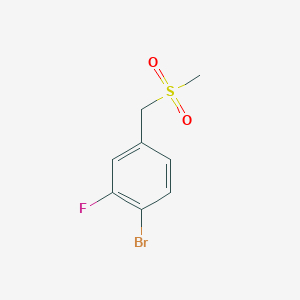
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzene, characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-fluoro-4-((methylsulfonyl)methyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide using oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a carbon-carbon bond formation. .
Scientific Research Applications
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms, as well as the methylsulfonyl group, influence the reactivity and selectivity of the compound. For example, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine and methylsulfonyl groups can stabilize the intermediate cation, facilitating the reaction. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: Lacks the methyl group attached to the sulfonyl group, which may affect its reactivity and applications.
1-Bromo-4-fluoro-2-methylbenzene:
4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: Similar structure but different positioning of substituents, leading to variations in reactivity and applications .
Biological Activity
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene is a synthetic organosulfur compound notable for its unique molecular structure, which includes a bromine atom, a fluorine atom, and a methylsulfonyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities and applications in pharmaceutical development.
- Molecular Formula : C9H10BrFOS
- Molecular Weight : 253.09 g/mol
- Structural Characteristics :
- Presence of halogen substituents (bromine and fluorine) enhances reactivity.
- The methylsulfonyl group contributes to its biological activity through potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to achieve high yields and purity. The synthetic pathways often utilize halogenation and sulfonylation techniques to introduce the desired functional groups.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antibacterial Activity
Studies have shown that compounds with similar structures demonstrate significant antibacterial properties. For instance, related sulfonyl compounds have been investigated for their efficacy against Gram-positive and Gram-negative bacteria. The presence of the methylsulfonyl group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Antifungal Activity
Similar compounds have also been evaluated for antifungal activity, showing potential against various fungal strains. The mechanism is thought to involve disruption of cell wall synthesis or function.
Anticancer Potential
There is ongoing research into the anticancer properties of compounds containing sulfonyl groups. The unique electronic characteristics imparted by the bromine and fluorine atoms may influence the compound's interaction with cancer cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Studies :
- Antifungal Activity :
- Anticancer Activity :
Comparative Analysis Table
Properties
Molecular Formula |
C8H8BrFO2S |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |
InChI Key |
DFGWAESTDMYMBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















